molecular formula C19H14N4O4S B605583 ARN19874

ARN19874

Cat. No.: B605583
M. Wt: 394.4 g/mol
InChI Key: OPBGIIQHYNFABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARN19874 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced as a crystalline solid with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

ARN19874 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities .

Scientific Research Applications

ARN19874 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of N-acyl phosphatidylethanolamine phospholipase D.

    Biology: Investigated for its role in modulating lipid signaling pathways and its effects on cellular processes.

    Medicine: Explored for potential therapeutic applications in conditions related to lipid metabolism and signaling.

    Industry: Utilized in the development of new inhibitors for biochemical research.

Mechanism of Action

ARN19874 exerts its effects by selectively inhibiting N-acyl phosphatidylethanolamine phospholipase D. This enzyme is responsible for the production of N-acylethanolamines, which are involved in various biological processes such as neurotransmission, immunomodulation, and energy balance. By inhibiting this enzyme, this compound modulates the levels of these bioactive lipids, thereby affecting the associated signaling pathways .

Properties

IUPAC Name

2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)28(26,27)23-14-3-1-12(2-4-14)13-7-9-20-10-8-13/h1-11,23H,(H2,21,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBGIIQHYNFABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes ARN19874 significant in the context of NAPE-PLD research?

A: this compound is notable for being the first reported small-molecule inhibitor specifically targeting NAPE-PLD. [] Prior to its discovery, research on NAPE-PLD and its role in N-acyl-ethanolamide biosynthesis was hindered by the lack of potent and selective inhibitors. this compound's emergence opened new avenues for investigating this enzyme and its associated pathways.

Q2: How does the discovery of this compound compare to other NAPE-PLD inhibitors discussed in the research?

A: The research highlights that while compounds like lithocholic acid (LCA) demonstrated NAPE-PLD inhibitory activity, they also exhibited significant activity on other targets like TGR5. [] This lack of selectivity posed challenges in isolating the specific effects of NAPE-PLD inhibition. this compound, while less potent than subsequently discovered inhibitors like hexachlorophene and bithionol, provided a crucial starting point for further development of selective NAPE-PLD inhibitors. [, ]

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